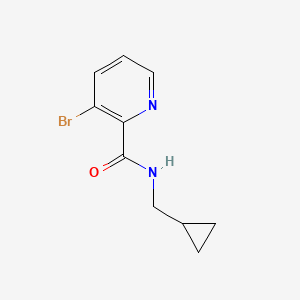

2-Pyridinecarboxamide, 3-bromo-N-(cyclopropylmethyl)-

Übersicht

Beschreibung

“2-Pyridinecarboxamide, 3-bromo-N-(cyclopropylmethyl)-” is a chemical compound. It belongs to the class of compounds known as pyridinecarboxamides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Pyridinecarboxamide, 3-bromo-6-methoxy-N-methyl-”, include a boiling point of 308.7±42.0 °C (predicted), a density of 1.501±0.06 g/cm3 (predicted at 20 °C and 760 Torr), and a pKa of 13.27±0.46 (predicted) .Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Cytotoxic Properties

Researchers have developed a variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides with significant in vitro antitumor properties against multiple human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. These compounds, synthesized through aromatic nucleophilic substitution reactions, demonstrate moderate activities against most tested human tumor cell lines, highlighting their potential as antitumor agents (Girgis, Hosni, & Barsoum, 2006).

Spectroscopic Characterization and Crystal Structure

Another study focused on the synthesis and detailed spectroscopic characterization, including FT-IR, 1H NMR, 13C NMR, and crystal structure analysis, of bromo-substituted pyridine derivatives. The research provides insights into the molecular structures and potential applications of these compounds in various fields of chemistry and materials science (Anuradha et al., 2014).

Insecticidal and Fungicidal Activities

A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides exhibited notable insecticidal and fungicidal activities. These findings underscore the potential of bromo-substituted pyridinecarboxamides in developing new agrochemicals to protect crops against pests and diseases (Zhu et al., 2014).

Antimicrobial Activity

Newly synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been screened for their antimicrobial activities, showing that some of these compounds possess significant antimicrobial properties. This research highlights the role of bromo-substituted pyridinecarboxamides in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Synthetic Utility in Heterocyclic Chemistry

The synthetic utility of enaminonitrile moiety in heterocyclic synthesis, leading to the creation of new thienopyrimidines, demonstrates the versatility of bromo-substituted pyridinecarboxamides in organic synthesis. These compounds have potential applications in medicinal chemistry and drug development (Madkour et al., 2009).

Wirkmechanismus

Mode of Action

The detailed binding mode of picolinamide fungicides, which include 3-Bromo-N-(cyclopropylmethyl)picolinamide, remains unknown . Picolinamide fungicides are structurally related to UK-2A and antimycin-A, and they bind into the Qi-site in the bc1 complex . The binding mode of picolinamide inhibitors with four protonation states in the Qi-site has been studied using molecular dynamics simulation, molecular docking, and molecular mechanics Generalized Born surface area (MM/GBSA) calculations .

Biochemical Pathways

Picolinamide fungicides, including 3-bromo-n-(cyclopropylmethyl)picolinamide, are known to interact with the cytochrome bc1 complex

Result of Action

It is known that picolinamide fungicides can interact with the cytochrome bc1 complex , which could potentially affect cellular respiration and energy production

Eigenschaften

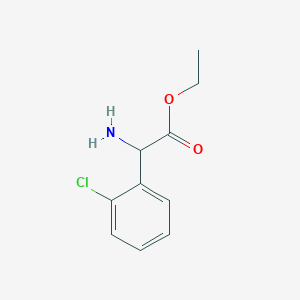

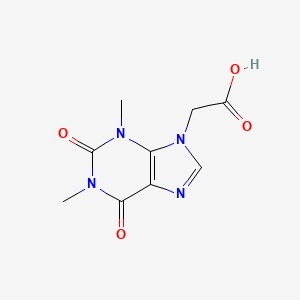

IUPAC Name |

3-bromo-N-(cyclopropylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-2-1-5-12-9(8)10(14)13-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMIOFSWOIJKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-(cyclopropylmethyl)picolinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride](/img/structure/B3142259.png)